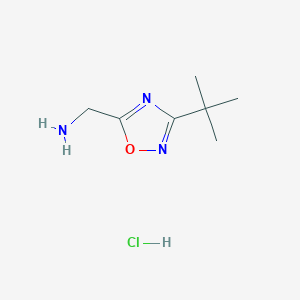

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride

CAS No.: 1185081-01-9

Cat. No.: VC8213304

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185081-01-9 |

|---|---|

| Molecular Formula | C7H14ClN3O |

| Molecular Weight | 191.66 |

| IUPAC Name | (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H |

| Standard InChI Key | SVGZQFPLGHIYPR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NOC(=N1)CN.Cl |

| Canonical SMILES | CC(C)(C)C1=NOC(=N1)CN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a tert-butyl group and at the 5-position with a methylamine hydrochloride side chain. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and metabolic stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 191.659 g/mol | |

| CAS Registry Numbers | 944901-66-0, 1185081-01-9 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 2 (amine and HCl) |

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride likely involves:

-

Oxadiazole Ring Formation: Cyclocondensation of tert-butyl amidoxime with a chloromethyl carbonyl precursor under acidic conditions .

-

Amine Functionalization: Nucleophilic substitution of a chloromethyl intermediate with ammonia or methylamine, followed by HCl salt formation .

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Amidoxime, ClCHCOCl, EtN, DCM, 0–5°C | Cyclization to form oxadiazole |

| 2 | NH (aq.), ethanol, reflux | Amination of chloromethyl group |

| 3 | HCl (g), diethyl ether | Salt formation |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: As a hydrochloride salt, the compound exhibits moderate water solubility (>50 mg/mL) .

-

Lipophilicity: The tert-butyl group increases logP (~1.5–2.0), enhancing membrane permeability .

-

Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via oxadiazole ring hydrolysis .

Applications in Drug Development and Beyond

Medicinal Chemistry

-

Lead Optimization: The methylamine group serves as a handle for derivatization into amides or ureas, expanding structure-activity relationship (SAR) studies .

-

Prodrug Design: Hydrochloride salts improve oral bioavailability by enhancing solubility .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume